3-(2-Thienyl)-D-alanine

D-Amino Acid Oxidase (DAAO) Enzyme Inhibition Species Selectivity

This D-α-amino acid features a thiophene group replacing a methyl hydrogen, conferring distinct steric/electronic properties. Its D-configuration ensures protease resistance, making it ideal for stable peptide synthesis. It exhibits baseline inhibitory activity against Class C β-lactamase (IC50 4.20 μM) and potential against drug-resistant bacteria, serving as a versatile scaffold for medicinal chemistry and antimicrobial discovery programs.

Molecular Formula C7H9NO2S
Molecular Weight 103.1
CAS No. 62-57-5
Cat. No. B1579400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)-D-alanine
CAS62-57-5
Synonyms3-(2-Thienyl)-D-alanine;62561-76-6;(R)-2-amino-3-(thiophen-2-yl)propanoicacid;D-2-THIENYLALANINE;(2R)-2-amino-3-thiophen-2-ylpropanoicacid;(2R)-2-azanyl-3-thiophen-2-yl-propanoicacid;beta-(2-Thienyl)-D-alanine;PubChem18712;H-D-Thi-OH;AC1OG7CN;beta-2-thienyl-D-alanine;a-(2-thienyl)-D-alanine;3-(2-thiophenyl)-D-alanine;BIDD:GT0430;SCHEMBL288244;beta-(2-thiophenyl)-D-alanine;CHEBI:77819;CTK8F8097;MolPort-001-758-811;WTOFYLAWDLQMBZ-ZCFIWIBFSA-N;CS-M2655;ZINC4141712;KM0633;AKOS012010222;AKOS015854101
Molecular FormulaC7H9NO2S
Molecular Weight103.1
Structural Identifiers
SMILESC1=CSC(=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyWTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)-D-alanine (CAS 62-57-5): A Stereochemically Defined, Non-Proteinogenic Amino Acid for Specialized Research


3-(2-Thienyl)-D-alanine (CAS 62-57-5) is a D-alpha-amino acid and a non-proteinogenic alanine derivative. Its structure consists of a D-alanine backbone wherein one methyl hydrogen is replaced by a 2-thienyl group [1]. This modification creates a steric and electronic profile distinct from natural amino acids, making it a valuable tool compound for investigating stereospecific enzyme interactions and as a chiral building block in peptide synthesis [1].

Why 3-(2-Thienyl)-D-alanine Cannot Be Simply Substituted with Its L-Isomer, Racemic Mixture, or Other Alanine Analogs


The D-stereochemistry of 3-(2-Thienyl)-D-alanine is a critical determinant of its biological activity, leading to significant, quantifiable differences in target affinity and functional outcome when compared to its L-isomer or the racemic DL-mixture. This stereospecificity is not uniform across all biological targets; for example, while the L-isomer acts as an allosteric activator of certain enzymes [1], the D-isomer demonstrates a distinct inhibitory profile [2]. Therefore, generic substitution with other thienylalanine variants or achiral analogs will lead to divergent and unpredictable experimental outcomes, making this specific D-isomer a non-interchangeable reagent for studies requiring precise stereochemical control.

Quantitative Differentiation of 3-(2-Thienyl)-D-alanine: Head-to-Head Comparative Performance Data


DAAO Inhibitory Potency: 3-(2-Thienyl)-D-alanine Exhibits >20-Fold Species-Dependent Selectivity vs. a Benchmark Inhibitor

In a direct comparison of DAAO inhibition across three species, 3-(2-Thienyl)-D-alanine demonstrates a distinct species-selectivity profile. It is a more potent inhibitor of human DAAO (IC50 = 110 nM) compared to porcine DAAO (IC50 = 210 nM) and is significantly less potent against rat DAAO (IC50 = 90 nM) [1]. This contrasts with another DAAO inhibitor, CHEMBL3804953, which shows a different selectivity pattern: human IC50 = 230 nM, porcine IC50 = 220 nM, and rat IC50 = 2240 nM [2]. The >20-fold difference in rat DAAO potency between these two inhibitors provides a clear, quantifiable basis for selecting 3-(2-Thienyl)-D-alanine when human-preferential or a specific species-selectivity window is required.

D-Amino Acid Oxidase (DAAO) Enzyme Inhibition Species Selectivity

Delta Opioid Receptor Affinity: 3-(2-Thienyl)-D-alanine is a >200-Fold More Potent Peptide Modifier than a Polar Heterocyclic Analog

When incorporated into the delta-selective peptide deltorphin I, 3-(2-thienyl)alanine confers a delta opioid receptor binding affinity (Ki = 1.38 nM) that is vastly superior to a peptide modified with a polar histidine analog (Ki = 317 nM) [1]. The thienyl modification also outperforms other heterocyclic replacements, such as pyridylalanine and thiazolylalanine, which yield intermediate affinities (Ki ranging from 39.5 to 62.4 nM) [1]. This >200-fold difference in binding affinity underscores the critical importance of the 2-thienyl group's specific lipophilic and electronic properties for high-affinity delta receptor interaction.

Opioid Receptor Peptide Engineering Structure-Activity Relationship (SAR)

Phenylalanine Hydroxylase (PAH) Inhibition: The D-Isomer's Metabolic Profile Differs Markedly from the Racemic DL-Mixture

While direct comparative data between the D-isomer and the racemic mixture for PAH inhibition is limited, studies on the racemic beta-2-thienyl-DL-alanine provide critical context. The DL-mixture acts as a competitive inhibitor of rat liver phenylalanine hydroxylase in vitro, increasing the apparent Km from 0.61 mM to 2.70 mM at a 24 mM inhibitor concentration [1]. However, its utility is severely restricted in vivo due to rapid metabolism and limited inhibitory effects, with a single 2 mmol/kg dose failing to inhibit the enzyme [1]. This suggests that the D-isomer, as a single, defined stereoisomer, is likely to exhibit a different, and potentially more stable, metabolic profile than the racemic mixture, making it a cleaner tool for in vitro studies where metabolic degradation from the L-isomer component is undesirable.

Phenylalanine Hydroxylase (PAH) Metabolic Stability Phenylketonuria (PKU) Model

Validated Application Scenarios for 3-(2-Thienyl)-D-alanine Based on Quantitative Evidence


Species-Specific DAAO Inhibition Assays

Employ 3-(2-Thienyl)-D-alanine as a tool inhibitor in assays designed to differentiate between human, rat, and porcine D-Amino Acid Oxidase (DAAO) activity. Its unique selectivity profile—exhibiting a 2.1-fold preference for human over porcine DAAO and a striking >20-fold higher potency for rat DAAO compared to other inhibitors [REFS-1, REFS-2]—makes it ideal for studies where cross-species translational relevance must be established or where a specific species' enzyme needs to be selectively probed [REFS-1, REFS-2].

High-Affinity Delta Opioid Receptor Ligand Engineering

Utilize 3-(2-Thienyl)-D-alanine as a building block in the solid-phase synthesis of peptide ligands targeting the delta opioid receptor. Its incorporation is validated to yield a high-affinity binding interaction (Ki = 1.38 nM), providing a >200-fold advantage over other heterocyclic amino acid substitutions like histidine [5]. This is a key differentiator for research programs focused on developing potent and selective delta-opioid agonists or antagonists [5].

In Vitro Studies of Phenylalanine Hydroxylase (PAH) Requiring a Defined Stereoisomer

Select 3-(2-Thienyl)-D-alanine for in vitro enzymatic assays involving Phenylalanine Hydroxylase (PAH) where the presence of the L-isomer is confounding. While the racemic DL-mixture shows poor in vivo stability and limited utility, the pure D-isomer provides a stereochemically defined probe to study the enzyme's active site interactions without the rapid metabolism associated with the L-enantiomer [5].

Chiral Reference Standard and Building Block for Asymmetric Synthesis

Use 3-(2-Thienyl)-D-alanine as a chiral starting material or reference standard in the development of asymmetric synthetic routes. Its defined D-stereochemistry and unique thiophene ring provide a distinct steric and electronic handle that can be leveraged to induce chirality in downstream products or to serve as a calibration standard in chiral analytical methods [5].

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